molecular formula C16H14N2O4S B3004138 Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate CAS No. 778622-74-5

Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate

Cat. No.: B3004138
CAS No.: 778622-74-5
M. Wt: 330.36
InChI Key: VEUQYPYUXNZXMN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate is a synthetic hybrid compound incorporating both benzofuran and thiazole heterocyclic systems, making it a valuable intermediate for researchers in medicinal chemistry and drug discovery. The benzofuran scaffold is recognized as a privileged structure in pharmacology, with numerous natural and synthetic derivatives exhibiting a broad spectrum of strong biological activities. Scientific reviews highlight that benzofuran compounds are ubiquitous in nature and have demonstrated anti-tumor, antibacterial, anti-oxidative, and anti-viral properties in studies . The thiazole ring is another significant heterocycle, and ongoing research continues to explore thiazole derivatives as potential therapeutic agents for various conditions, including inflammation . The specific molecular architecture of this compound, which links a benzofuran carboxamide to a thiazole-acetate ester, suggests its primary utility as a key precursor or building block. Researchers can leverage this structure to synthesize more complex molecules for developing novel bioactive agents. Its core components are found in several clinically significant drugs; for instance, the benzofuran-based drug amiodarone is a widely used antiarrhythmic agent, demonstrating the critical clinical application value of this heterocycle system . This product is intended for research purposes as a chemical reference standard or for use in exploratory synthetic pathways. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

ethyl 2-[2-(1-benzofuran-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-2-21-14(19)8-11-9-23-16(17-11)18-15(20)13-7-10-5-3-4-6-12(10)22-13/h3-7,9H,2,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUQYPYUXNZXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330235
Record name ethyl 2-[2-(1-benzofuran-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

778622-74-5
Record name ethyl 2-[2-(1-benzofuran-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of benzofuran-2-carboxylic acid with thiazole derivatives under specific conditions. The reaction often requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under conditions such as reflux or in the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

Aromatic Heterocycle Modifications
  • Ethyl 2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetate (CAS 301226-74-4): Replaces benzofuran with a simpler furan ring. Synthetic Yield: Not explicitly reported, but analogous procedures (e.g., ) suggest moderate-to-high yields (~80–93%) depending on substituents .
  • Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate :

    • Substitutes benzofuran with a fluorinated pyridine ring.
    • Key Difference : Introduces electron-withdrawing fluorine and trifluoromethyl groups, enhancing metabolic stability and altering electronic properties. Molecular weight (334.29 g/mol) is lower than the benzofuran analog .
Ureido and Thioureido Derivatives
  • Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d): Features a ureido group linked to a trifluoromethylphenyl moiety. Key Difference: The ureido group enables hydrogen bonding, while the trifluoromethyl group increases hydrophobicity. Reported yield: 93.4% .
  • Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate (CAS 431892-85-2):

    • Replaces benzofuran carboxamido with a thiophene-thioureido group.
    • Key Difference : Thioureido groups introduce sulfur atoms, which may enhance metal-binding properties. Density: 1.480 g/cm³ (predicted) .

Functional Group Modifications

Amino and Acetamido Derivatives
  • Ethyl 2-(2-aminothiazol-4-yl)acetate (CAS 53266-94-7): Substitutes benzofuran carboxamido with an amino group. Key Difference: Increased basicity and reduced steric bulk, improving solubility in polar solvents. Similarity score: 0.91 vs. target compound .
  • Ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate (CAS 31119-05-8):

    • Replaces benzofuran with an acetamido group.
    • Key Difference : The acetyl group simplifies synthesis but reduces aromatic interactions. Reported purity: ~92% in literature procedures .

Structural Analogs with Extended Cores

  • Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate (CAS 1396793-15-9):
    • Incorporates a pyridazine-imidazole carboxamido group.
    • Key Difference : Additional nitrogen atoms enhance hydrogen-bonding capacity. Molecular weight: 358.4 g/mol .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties Biological Relevance
Target Compound Benzofuran-2-carboxamido ~363.37* High lipophilicity, aromatic stacking Anticancer potential (inferred)
Ethyl 2-[2-(furan-2-carbonylamino)thiazol-4-yl]acetate Furan-2-carbonylamino 294.32 Moderate logP, simpler synthesis Not reported
10d Trifluoromethylphenyl-ureido 548.2 High yield (93.4%), cytotoxic Anticancer candidate
Ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate Fluorinated pyridine 334.29 Electron-withdrawing groups Stability enhancement
Ethyl 2-(2-aminothiazol-4-yl)acetate Amino 199.24 High solubility, basic Intermediate for further derivatization

*Estimated based on structural formula.

Discussion of Key Findings

  • Synthetic Efficiency : Ureido derivatives (e.g., 10d) achieve higher yields (~93%) compared to benzofuran analogs, likely due to fewer steric challenges .
  • Electronic Effects : Fluorinated and trifluoromethyl groups (e.g., ) enhance metabolic stability and binding affinity via hydrophobic interactions .
  • Biological Implications : Thiazole derivatives with aromatic carboxamido groups (e.g., benzofuran, thiophene) show promise in targeting enzymes like kinases or DNA topoisomerases .

Biological Activity

Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

  • Molecular Formula : C₁₄H₁₃N₇O₃S
  • Molecular Weight : 359.37 g/mol
  • CAS Number : 1448033-26-8

The biological activity of this compound is primarily attributed to its structural features, which include a benzofuran moiety and a thiazole ring. These heterocyclic compounds are known for their ability to interact with various biological targets, including enzymes and receptors.

Antiviral Activity

Research indicates that derivatives of thiazole compounds exhibit significant antiviral properties. For instance, studies have shown that certain thiazolidinone derivatives can inhibit the activity of viral RNA polymerases, which are crucial for viral replication. The compound's structural similarity to these derivatives suggests potential antiviral efficacy against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).

Table 1: Antiviral Efficacy of Thiazole Derivatives

CompoundTarget VirusIC50 (μM)Reference
Thiazolidinone 1HCV NS5B32.2
Thiazolidinone 2HIV-1 RT0.20
Ethyl derivativeTBDTBDThis study

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Reference
Benzofuran derivativeS. aureus<10 μg/mL
Thiazole derivativeE. coli<20 μg/mL
Ethyl derivativeTBDTBDThis study

Case Studies

  • Case Study on Antiviral Activity : A recent study investigated the antiviral properties of various thiazole derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting that modifications to the thiazole structure can enhance antiviral activity.
  • Case Study on Antimicrobial Efficacy : Another study focused on the synthesis of benzofuran derivatives and their antimicrobial activities against several bacterial strains. The findings indicated that certain modifications improved the compounds' effectiveness against resistant strains, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate?

The compound is typically synthesized via condensation reactions. For example, refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol yields thiazole intermediates, followed by coupling with benzofuran-2-carboxamide groups. Ether extraction and sodium sulfate drying are critical for purification . Alternative routes involve reacting precursors like 2H-benzo[b][1,4]thiazin-3(4H)-one with ethyl bromoacetate under reflux in acetone with anhydrous potassium carbonate, monitored by TLC (hexane:ethyl acetate, 1:2) .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectral data (NMR, IR) and microanalysis. For instance, synthesized analogs show ≤0.4% deviation from theoretical microanalysis values, confirming purity. NMR is used to distinguish geometric isomers, though assignments may require additional techniques like X-ray crystallography or computational modeling .

Q. What are the primary research applications of this compound?

The compound serves as a precursor for bioactive molecules. Derivatives of similar thiazole-acetate esters exhibit antifungal activity (e.g., against Candida spp.) and are used in antibacterial agent synthesis, particularly cephalosporin analogs .

Advanced Research Questions

Q. How can low yields in the coupling step of thiazole and benzofuran moieties be addressed?

Optimize reaction conditions by adjusting solvents (e.g., DCM for better solubility), catalysts (DMF as an additive), or temperature. Evidence from multi-step syntheses of related cephalosporins suggests using oxalyl chloride for efficient activation of carboxyl groups before coupling . Purity of intermediates (e.g., via distillation or chromatography) also impacts yields .

Q. How to resolve contradictions in spectral data suggesting geometric isomerism?

When NMR spectra indicate unresolved isomers (e.g., syn/anti configurations), employ chiral HPLC for separation or computational methods (DFT) to predict chemical shifts. For example, geometric isomers of ethyl 2-hydroxyimino-2-(thiazol-4-yl)acetate were separated but required advanced techniques for structural assignment .

Q. What degradation pathways occur under aerobic conditions?

The compound may undergo spontaneous oxidation. Ethyl 2-phenyl-2-(thiazol-2-yl)acetate analogs form hydroxylated derivatives via aerobic oxidation, highlighting the need for inert storage conditions. Stability studies under varying O₂ levels and light exposure are recommended .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Modify the thiazole ring (e.g., substituents at position 2) or benzofuran moiety to assess impact on bioactivity. For example, replacing the benzofuran group with substituted phenyl rings (as in cephalosporin derivatives) alters antibacterial potency. Computational docking studies can guide rational design .

Methodological Notes

  • Spectral Analysis : Always cross-validate NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Regulatory Compliance : Refer to updated chemical registries (e.g., China’s Existing Chemical Substance List) for handling and disposal guidelines .
  • Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH) to predict shelf-life and degradation products .

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